

Application Notes: Low-Stress Nickel Film Deposition Using Nickel Sulfamate Electroplating

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Compound of Interest

Compound Name: Nickel sulfamate

Cat. No.: B082356

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Introduction

Nickel sulfamate electroplating is a widely utilized electrochemical process for depositing a layer of high-purity, low-stress nickel onto a substrate.[1] This method is particularly favored in applications where dimensional stability, high ductility, and resistance to cracking or peeling are critical.[2][3] Industries such as aerospace, electronics, and precision engineering rely on **nickel sulfamate** plating for manufacturing components like bellows, diaphragms, and electroformed parts.[1] The resulting nickel films exhibit excellent properties including high tensile strength, good thermal conductivity, and superior solderability.[1]

Key Advantages of Nickel Sulfamate Electroplating:

- **Low Internal Stress:** **Nickel sulfamate** baths are specifically formulated to produce deposits with minimal internal stress, which is crucial for applications involving mechanical loads or thermal cycling.[2]
- **High Ductility:** The deposited nickel is highly ductile, allowing it to be bent or formed without fracturing.[2]
- **Excellent Purity:** The process yields a dense, uniform layer of 99.9% pure nickel.
- **Superior Thickness Control:** It allows for the creation of thick, high-quality coatings without compromising the deposit's integrity.[2]

- **Enhanced Corrosion Resistance:** The high purity and density of the deposit provide excellent protection against corrosion.

Applications:

The unique properties of low-stress nickel films make them suitable for a variety of applications, including:

- **Aerospace:** For components requiring high reliability and resistance to extreme temperatures and corrosive environments.[\[2\]](#)
- **Electronics:** As a diffusion barrier for gold or silver plating on circuit boards and for manufacturing micro-electro-mechanical systems (MEMS).[\[1\]](#)
- **Electroforming:** To create intricate and high-precision metal parts.[\[4\]](#)
- **Automotive and Industrial:** For providing wear-resistant coatings on molds and tooling.[\[2\]](#)

Data Presentation: Typical Bath Composition and Operating Parameters

The composition of the **nickel sulfamate** bath and the operating parameters are critical for achieving low-stress deposits. The following tables summarize typical ranges and their effects on the final film properties.

Table 1: Typical **Nickel Sulfamate** Bath Composition

Component	Concentration	Purpose
Nickel Sulfamate ($\text{Ni}(\text{SO}_3\text{NH}_2)_2$)	400 - 650 g/L	Primary source of nickel ions. [4]
Nickel Chloride (NiCl_2)	0 - 20 g/L	Promotes anode corrosion, but can increase tensile stress.[4] [5]
Boric Acid (H_3BO_3)	30 - 45 g/L	Acts as a pH buffer to stabilize the bath.[4]
Wetting Agent (e.g., Sodium Dodecyl Sulfate)	As required	Prevents pitting by reducing surface tension.
Stress Reducers (e.g., Saccharin)	As required	Can be added to further reduce tensile stress or induce compressive stress.[4]

Table 2: Typical Operating Parameters and Their Effects

Parameter	Typical Range	Effect on Deposit Properties
pH	3.5 - 4.5	Lower pH can increase stress; higher pH can lead to brittle deposits.[2]
Temperature	45 - 60 °C	Higher temperatures increase deposition rate but may also increase internal stress.[2]
Current Density	0.5 - 21 A/dm ²	Affects plating speed and quality; too high can cause rough, brittle deposits.[2]
Agitation	Moderate to Vigorous	Ensures uniform ion concentration at the cathode surface.

Table 3: Influence of Operating Parameters on Mechanical Properties

Parameter Change	Effect on Internal Stress	Effect on Hardness	Effect on Ductility
Increase in Temperature	Generally decreases tensile stress.[6]	Decreases.	Increases.
Increase in pH (above 5.0)	Increases tensile stress.[6]	Increases sharply.[6]	Decreases.[6]
Increase in Current Density	Can increase stress.	Increases.	Decreases.
Addition of Chloride	Increases tensile stress.[5]	-	Decreases.
Addition of Organic Stress Reducers	Can shift stress from tensile to compressive.[4]	Increases.	Decreases.

Experimental Protocols

The following protocols provide a detailed methodology for preparing and conducting low-stress nickel film deposition.

Protocol 1: Nickel Sulfamate Bath Preparation

- Materials and Equipment:
 - High-purity **nickel sulfamate** concentrate
 - Boric acid powder
 - Deionized (DI) water
 - Hydrochloric acid or sulfamic acid (for pH adjustment)
 - Nickel carbonate (for pH adjustment)

- Heating and stirring plate
- pH meter
- Appropriate laboratory glassware
- Procedure:
 1. Fill a clean plating tank with approximately half the final volume of DI water.
 2. Heat the water to the desired operating temperature (e.g., 50°C) while stirring.
 3. Slowly dissolve the required amount of boric acid into the heated water.
 4. Once the boric acid is fully dissolved, add the **nickel sulfamate** concentrate and stir until the solution is homogeneous.
 5. If required, add nickel chloride and stir until dissolved.
 6. Add any necessary wetting agents or stress reducers.
 7. Bring the solution to the final volume with DI water.
 8. Measure the pH of the solution and adjust to the desired range (typically 3.8-4.2) using sulfamic acid to lower the pH or a slurry of nickel carbonate to raise it.
 9. Filter the solution to remove any undissolved particles.
 10. Perform a "dummy" plating on a scrap cathode at a low current density (e.g., 0.2-0.5 A/dm²) to remove metallic impurities.[\[6\]](#)

Protocol 2: Substrate Preparation

Proper substrate preparation is crucial for achieving good adhesion of the nickel film.

- Materials and Equipment:
 - Substrate to be plated

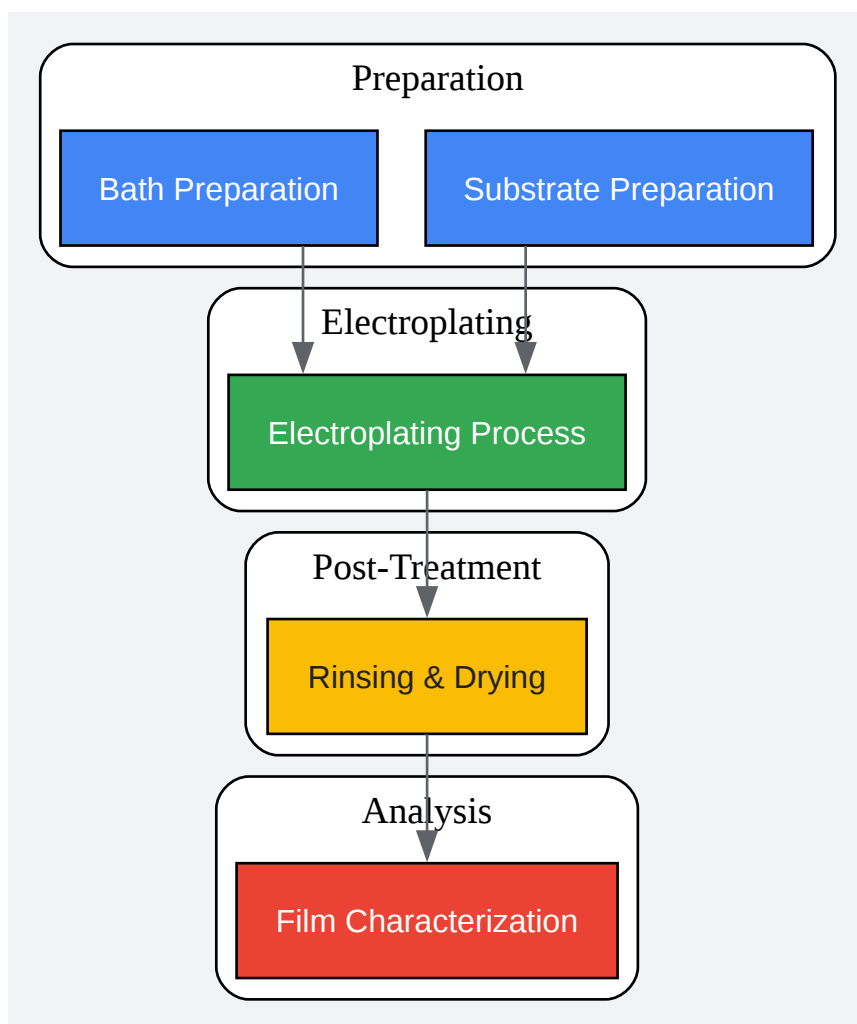
- Alkaline cleaner
- Acid activator (e.g., dilute sulfuric or hydrochloric acid)
- DI water
- Beakers or tanks for cleaning and rinsing
- Procedure:
 1. Degreasing: Immerse the substrate in an alkaline cleaner to remove oils and greases.
 2. Rinsing: Thoroughly rinse the substrate with DI water.
 3. Acid Activation: Dip the substrate in an acid activator to remove any surface oxides. The type of acid and immersion time will depend on the substrate material.
 4. Final Rinsing: Rinse the substrate again with DI water immediately before placing it in the plating bath.

Protocol 3: Electroplating Process

- Materials and Equipment:
 - Prepared **nickel sulfamate** bath
 - Prepared substrate (cathode)
 - Sulfur-depolarized nickel anodes (bagged to prevent particle contamination).[\[7\]](#)
 - DC power supply
 - Plating tank with heating and agitation capabilities
 - Fixtures to hold the anode and cathode
- Procedure:

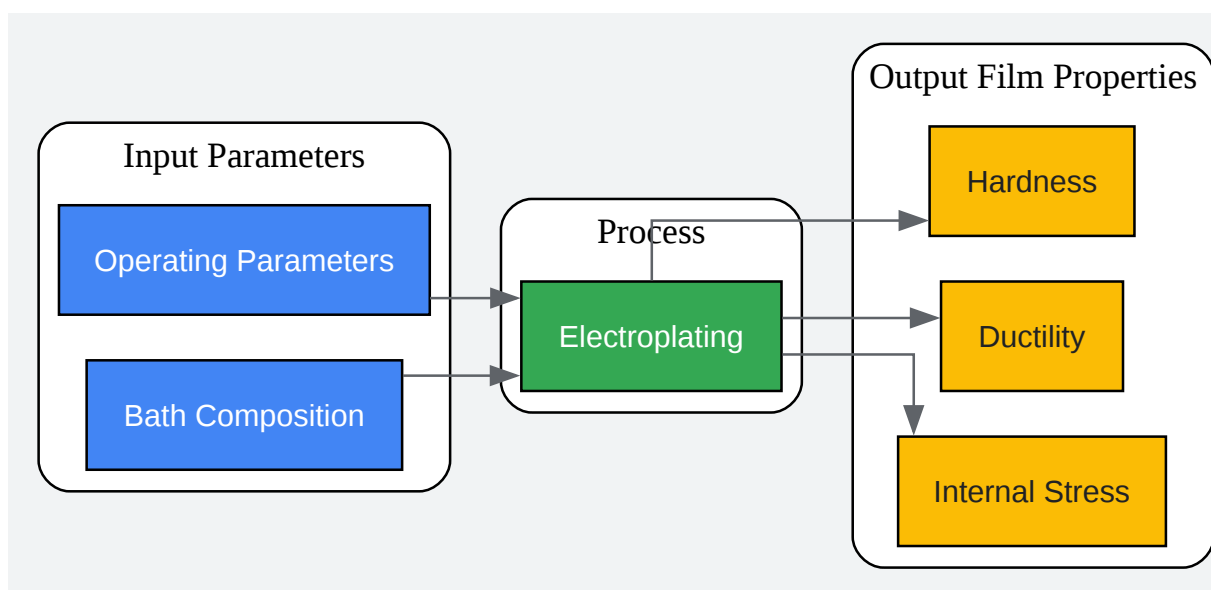
1. Heat the **nickel sulfamate** bath to the desired operating temperature (e.g., 50°C) and ensure proper agitation.
2. Secure the prepared substrate (cathode) and the nickel anodes in the plating tank.
3. Connect the anode and cathode to the DC power supply.
4. Apply the desired current density (e.g., 2-5 A/dm²) and begin the plating process.
5. Monitor the temperature, pH, and current throughout the plating duration to ensure they remain within the specified ranges.
6. The plating time will depend on the desired film thickness and the current density used.
7. Once the desired thickness is achieved, turn off the power supply.
8. Remove the plated substrate from the bath.
9. Thoroughly rinse the plated part with DI water and dry it.

Mandatory Visualizations



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Caption: Experimental workflow for low-stress nickel film deposition.



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Caption: Relationship between inputs and outputs in **nickel sulfamate** plating.

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